1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

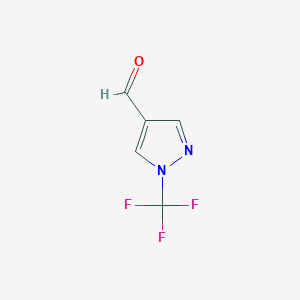

1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1556454-55-7) is a heterocyclic compound with the molecular formula C₅H₃F₃N₂O and a molecular weight of 164.09 g/mol . Its structure features a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at position 1 and a formyl (-CHO) group at position 4 (Figure 1). The electron-withdrawing -CF₃ group enhances the compound’s metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

1-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)10-2-4(3-11)1-9-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIZRECPEHSAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556454-55-7 | |

| Record name | 1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with trifluoromethyl-substituted aldehydes under mild conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be oxidized to form carboxylic acids. Key oxidation methods include:

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Pyrazole-4-carboxylic acid | Aqueous acidic medium | |

| Chromium trioxide (CrO₃) | Pyrazole-4-carboxylic acid | Oxidizing agent in acidic medium |

Oxidation typically occurs under acidic conditions, with KMnO₄ being a common oxidizing agent. The resulting carboxylic acid retains the trifluoromethyl group, which may influence further reactivity due to its electron-withdrawing nature .

Reduction Reactions

The aldehyde group can be reduced to an alcohol using mild reducing agents:

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Pyrazole-4-methanol | Mild conditions | |

| Lithium aluminum hydride (LiAlH₄) | Pyrazole-4-methanol | Anhydrous conditions |

Reduction preserves the pyrazole core and trifluoromethyl group, yielding a primary alcohol that can serve as a precursor for further functionalization .

Condensation Reactions

The aldehyde group participates in condensation reactions with active methylene compounds (e.g., acetone, ethyl acetoacetate) to form β-diketones or related derivatives. These reactions typically occur under basic conditions. For example:

-

Reaction with acetone yields β-diketones via aldol condensation.

-

Condensation with semicarbazide or thiosemicarbazide forms semicarbazones or thiosemicarbazones, respectively .

The trifluoromethyl group may stabilize intermediates due to its electron-withdrawing effects, enhancing reaction efficiency.

Reactions with Amines

The compound reacts with amines (e.g., hydrazine, aniline) to form hydrazones or imines. These derivatives can undergo further cyclization to produce heterocycles like oxadiazoles. For instance:

-

Hydrazones derived from hydrazine react with carbon disulfide to form pyrazolyl-1,3,4-oxadiazoles .

-

Reactions with benzoylglycine yield oxazolones, which can be converted into hydrazides .

| Reaction | Product | Conditions | Reference |

|---|---|---|---|

| Hydrazine | Hydrazone intermediate | Room temperature | |

| Benzoylglycine | 4-(4-pyrazolidene)-1,3-oxazol-5-one | Basic medium |

Influence of Trifluoromethyl Group

The trifluoromethyl group enhances the compound’s lipophilicity and modulates reactivity. Its electron-withdrawing nature stabilizes intermediates in oxidation and condensation reactions, potentially increasing reaction rates. This group also contributes to metabolic stability in biological systems, making derivatives attractive for pharmaceutical applications .

Other Reactions

Scientific Research Applications

Medicinal Chemistry

1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is investigated for its potential as an antifungal agent . Studies indicate that this compound exhibits significant activity against various fungal strains, including those resistant to conventional treatments. For example, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with inhibition rates exceeding 90% in some cases .

Table 1: Antimicrobial Activity of 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

| Compound | Target Bacteria | Inhibition (%) | Selectivity Factor |

|---|---|---|---|

| 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | MRSA | >90 | >20 |

| Related Derivatives | Enterococcus faecalis | 85 | >20 |

Agrochemistry

The compound is also explored for its applications in agrochemicals, particularly as an insecticide . Pyrazole derivatives containing trifluoromethyl groups have been utilized in products like fipronil, which is effective against a wide range of pests. The unique properties imparted by the trifluoromethyl group enhance the efficacy and selectivity of these agrochemical agents .

Material Science

In material science, 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde serves as a building block for developing new materials with specific electronic properties. Its incorporation into polymers has been studied for applications in photovoltaics and electroluminescent devices , where its chemical stability and reactivity can be advantageous .

Case Study 1: Antifungal Activity

A recent study investigated the antifungal properties of various pyrazole derivatives, including 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde. The results demonstrated that this compound significantly inhibited the growth of several fungal pathogens, suggesting its potential utility in developing new antifungal therapies .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives of pyrazole using palladium-catalyzed cross-coupling reactions highlighted the versatility of 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde as a precursor. The study reported successful functionalization leading to compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with analogous pyrazole-4-carbaldehyde derivatives, focusing on structural variations, synthesis, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Substituent Position and Electronic Effects

- 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde (CAS: 75815-73-5): The -CF₃ group is attached to a phenyl ring at position 2 rather than the pyrazole ring.

- 1-(4-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde : Incorporates a 4-fluorophenyl group at position 1 and a 4-CF₃-phenyl group at position 3. The dual electron-withdrawing substituents increase molecular weight (334.27 g/mol) and may enhance antimicrobial activity .

- 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Features a benzoyl group (electron-withdrawing) at position 1 and a nitro-substituted phenyl group at position 3. The nitro group further polarizes the molecule, as evidenced by IR peaks at 1348 cm⁻¹ (Ar-NO₂) .

Physicochemical Properties

Spectroscopic Data

- 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde: No NMR/IR data is provided in the evidence.

- 1-(4-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde : The aldehyde proton resonates at δ 10.00 (¹H NMR), while the -CF₃ group’s electron-withdrawing effect deshields the pyrazole proton (δ 9.37) .

- 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Aldehyde proton at δ 9.17–9.24, with distinct IR stretches for C=O (1633 cm⁻¹) and Ar-NO₂ (1348 cm⁻¹) .

Thermal Properties

- 1-(4-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde : Melting point = 153–155°C .

Biological Activity

1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde includes a pyrazole ring with a trifluoromethyl group and an aldehyde functional group. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Biological Activities

Research indicates that 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that pyrazole derivatives often exhibit significant antitumor properties. Compounds similar to 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde have been reported to inhibit the growth of various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes or modulation of pro-inflammatory cytokines .

- Antimicrobial Activity : Some studies have indicated that pyrazole compounds demonstrate antimicrobial effects against bacteria and fungi, making them potential candidates for antibiotic development .

The biological activities of 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, they may inhibit kinases or other signaling pathways that are crucial for tumor growth .

- Interaction with Biological Targets : Molecular docking studies suggest that this compound can bind to specific targets such as tubulin, which is essential for cancer cell mitosis . This binding disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of pyrazole derivatives, including 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde:

Pharmacokinetics

Understanding the pharmacokinetics of 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is crucial for its therapeutic application. The compound's lipophilicity due to the trifluoromethyl group suggests favorable absorption characteristics. Additionally, structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its bioavailability and reduce toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

- The Vilsmeier–Haack reaction is a common approach for introducing aldehyde groups into heterocycles. For example, trifluoromethyl-substituted pyrazole derivatives can be synthesized via cyclization of hydrazines with β-chlorovinyl aldehydes under acidic conditions . Optimization strategies include:

- Temperature control : Maintaining temperatures between 0–5°C during aldehyde group introduction to minimize side reactions.

- Catalyst selection : Using Lewis acids (e.g., POCl₃) to enhance electrophilic substitution efficiency.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (1:4 ratio) improves purity .

Q. Which analytical techniques are critical for characterizing 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~9.8–10.2 ppm) and trifluoromethyl carbon (δ ~120–125 ppm, q, ≈ 270 Hz) .

- FT-IR : Detect aldehyde C=O stretching (~1700 cm⁻¹) and CF₃ absorption (~1150–1250 cm⁻¹) .

Q. How does the reactivity of the aldehyde group in this compound influence its utility in downstream synthesis?

- The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., Knoevenagel, Wittig reactions) to form imines, hydrazones, or α,β-unsaturated derivatives. For example, coupling with amines generates Schiff bases, which are intermediates for bioactive molecules .

Advanced Research Questions

Q. How can crystallographers address disorder in the trifluoromethyl group during X-ray structure determination?

- Disorder modeling : Use SHELXL’s PART instruction to refine disordered CF₃ groups across multiple positions .

- Restraints : Apply geometric restraints (C–F bond lengths: 1.32–1.35 Å; F–C–F angles: ~109.5°) to stabilize refinement .

- Validation : Cross-validate with PLATON’s ADDSYM to detect missed symmetry or overfitting .

Q. What experimental designs elucidate structure-activity relationships (SAR) for antimicrobial derivatives of this compound?

- Substituent variation : Synthesize analogs with different substituents (e.g., 4-fluorophenyl, 4-isopropylbenzyl) and test against bacterial strains (e.g., E. coli, P. aeruginosa). Compare MIC values to ampicillin controls .

- QSAR modeling : Use Hammett constants (σ) to correlate electronic effects of substituents with bioactivity .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Multi-technique validation :

- If NMR suggests a planar conformation but SXRD indicates a twisted aldehyde group, verify via DFT calculations (e.g., Gaussian09) to assess energy barriers for rotation .

- Use variable-temperature NMR to detect dynamic effects (e.g., rotamers) that may explain discrepancies .

Methodological Tables

Table 1. Key Physicochemical Properties of 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | C₅H₃F₃N₂O | |

| Molecular weight | 164.09 g/mol | |

| Melting point | Not reported (decomposes above 150°C) | |

| Solubility | Soluble in DMSO, DMF, chloroform |

Table 2. Troubleshooting Crystallographic Refinement Challenges

| Issue | Solution | Tools/Programs |

|---|---|---|

| Trifluoromethyl disorder | Multi-position PART refinement | SHELXL |

| Overfitting | Apply RIGU restraints for CF₃ groups | OLEX2 |

| Validation errors | Check ADDSYM and TWIN analysis | PLATON |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.